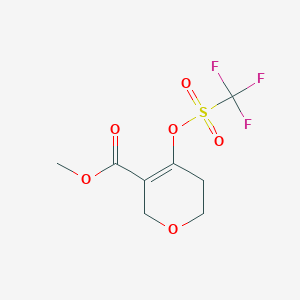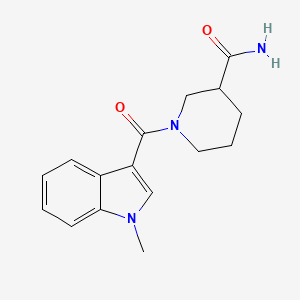![molecular formula C13H18O3S B6619791 [(1S,2S)-2-methoxycyclopentyl] 3-thiophen-3-ylpropanoate](/img/structure/B6619791.png)
[(1S,2S)-2-methoxycyclopentyl] 3-thiophen-3-ylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,2S)-2-methoxycyclopentyl] 3-thiophen-3-ylpropanoate is a chemical compound that features a cyclopentyl ring substituted with a methoxy group and a thiophene ring attached to a propanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-methoxycyclopentyl] 3-thiophen-3-ylpropanoate typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, such as a Suzuki or Heck reaction, using a thiophene derivative and a suitable catalyst.
Formation of the Propanoate Moiety: The propanoate moiety is introduced through an esterification reaction using a carboxylic acid derivative and an alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Análisis De Reacciones Químicas
Types of Reactions
[(1S,2S)-2-methoxycyclopentyl] 3-thiophen-3-ylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol for nucleophilic substitution, halogenating agents for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
[(1S,2S)-2-methoxycyclopentyl] 3-thiophen-3-ylpropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of [(1S,2S)-2-methoxycyclopentyl] 3-thiophen-3-ylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain signaling pathways, resulting in changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparación Con Compuestos Similares
[(1S,2S)-2-methoxycyclopentyl] 3-thiophen-3-ylpropanoate can be compared with similar compounds such as:
[(1S,2S)-2-methoxycyclopentyl] 3-furylpropanoate: Similar structure but with a furan ring instead of a thiophene ring.
[(1S,2S)-2-methoxycyclopentyl] 3-phenylpropanoate: Similar structure but with a phenyl ring instead of a thiophene ring.
Propiedades
IUPAC Name |
[(1S,2S)-2-methoxycyclopentyl] 3-thiophen-3-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-15-11-3-2-4-12(11)16-13(14)6-5-10-7-8-17-9-10/h7-9,11-12H,2-6H2,1H3/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBNIGLLMVQLHU-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC1OC(=O)CCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCC[C@@H]1OC(=O)CCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(trifluoromethyl)benzenesulfonamido]benzene-1,3-dicarboxylic acid](/img/structure/B6619723.png)

![N-[(2-hydroxyphenyl)methyl]-N'-quinolin-3-yloxamide](/img/structure/B6619731.png)
![3-Ethoxy-1-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B6619740.png)
![2-(carbamoylamino)-N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]propanamide](/img/structure/B6619748.png)

![[4-(1,2,4-Triazol-1-yl)phenyl] 2,4-difluorobenzenesulfonate](/img/structure/B6619759.png)

![3-[4-(3-Chlorobenzoyl)piperazin-1-yl]oxolan-2-one](/img/structure/B6619773.png)

![2-chloro-N-[2-(2-ethylanilino)-2-oxoethyl]-6-(methylamino)pyridine-4-carboxamide](/img/structure/B6619790.png)
![N-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]phthalazin-1-amine](/img/structure/B6619794.png)
![1-[3-(1,3-Benzothiazol-2-yl)phenyl]-3-(furan-3-ylmethyl)urea](/img/structure/B6619802.png)
